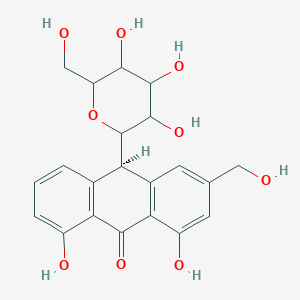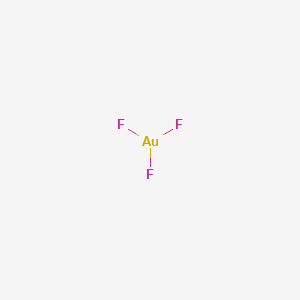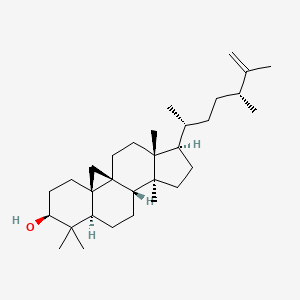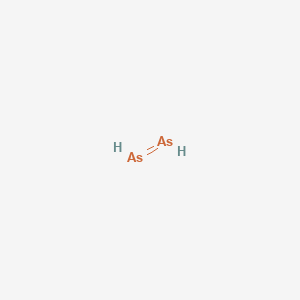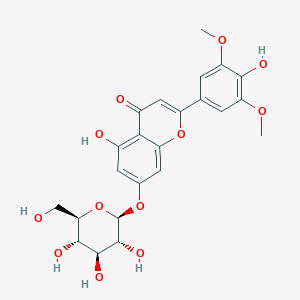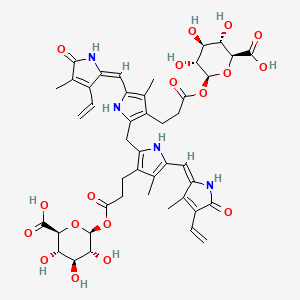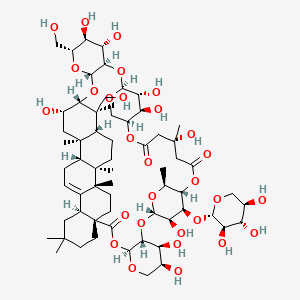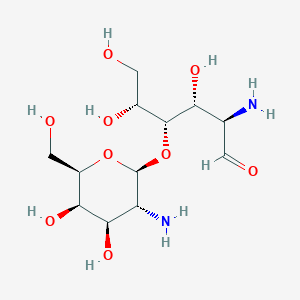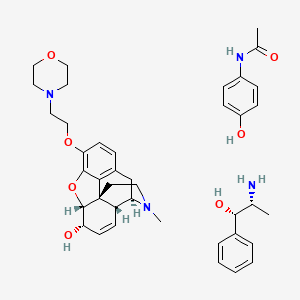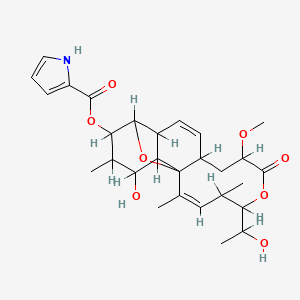
Nargenicin
Übersicht
Beschreibung
Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of this compound A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
To enhance this compound A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, this compound A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .
Molecular Structure Analysis
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenese
Nargenicin A1 und seine Analoga hemmen die Angiogenese, die Bildung neuer Blutgefäße . Dies ist besonders wichtig im Zusammenhang mit der Krebsbehandlung, da die Angiogenese eine entscheidende Rolle beim Wachstum, der Metastasierung und dem Fortschreiten von soliden Tumoren spielt . Die Verbindung 23-Demethyl-8,13-Deoxythis compound, ein neuartiges Analogon von this compound A1, hemmt nachweislich effektiv angiogene Eigenschaften in vitro .
Hemmung der VEGF/VEGFR2-Signalübertragung
Die antiangiogenen Eigenschaften von this compound A1-Analoga hängen mit der Herunterregulierung von VEGF/VEGFR2-vermittelten nachgeschalteten Signalwegen zusammen . Dieser Weg ist entscheidend für die Angiogenese, und seine Hemmung kann zur Kontrolle des Wachstums und der Ausbreitung von Tumoren beitragen .
Unterdrückung der MMP-2- und MMP-9-Expression
Es wurde festgestellt, dass this compound A1-Analoga die Expression von Matrixmetalloproteinase (MMP)-2 und MMP-9 in menschlichen Nabelschnurvenen-Endothelzellen unterdrücken . Diese Enzyme spielen eine Rolle beim Abbau der extrazellulären Matrix bei normalen physiologischen Prozessen wie Embryogenese und Gewebsumbau sowie bei Krankheitsprozessen wie Arthritis und Metastasierung .
Blockierung des HIF-1α/VEGF-Wegs in Tumorzellen
Es wurde festgestellt, dass this compound A1-Analoga die in-vitro-Angiogenese von menschlichen Nabelschnurvenen-Endothelzellen, die durch AGS-Magenkrebszellen induziert wird, reduzieren, indem sie die Expression von Hypoxie-induzierbarem Faktor-1α (HIF-1α) und VEGF in AGS-Zellen blockieren . Dies deutet darauf hin, dass this compound A1 ein vielversprechendes antiangiogenes Mittel sein könnte, das sowohl die VEGF/VEGFR2-Signalübertragung in Endothelzellen als auch den HIF-1α/VEGF-Weg in Tumorzellen angreift .
Antibakterielle Aktivität
This compound A1 ist eine wirksame antibakterielle Verbindung, die von Nocardia sp. CS682 produziert wird. Es zeigt eine signifikante Aktivität gegen verschiedene grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA), während es eine geringere Zytotoxizität aufweist als Makrolid-Antibiotika wie Erythromycin und Spiramycin .
Erhöhte Produktion durch synthetische Biologie
Die Produktion von this compound A1 wurde unter Verwendung einer Plattform der synthetischen Biologie verbessert . Dieser Ansatz beinhaltet die Verwendung von Metabolic Engineering und statistischen Medienoptimierungsstrategien, um die Ausbeute an this compound A1 zu erhöhen .
Wirkmechanismus
Target of Action
Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.
Mode of Action
This compound binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.
Biochemical Pathways
The inhibition of DnaE1 by this compound affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .
Pharmacokinetics
This compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .
Result of Action
At the molecular level, this compound’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .
This compound’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.
: This compound - Wikipedia : DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in …
Eigenschaften
IUPAC Name |
[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSSARNQQYBKH-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO8 | |
| Record name | Nargenicin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nargenicin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70695-02-2 | |
| Record name | NARGENICIN A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of nargenicin's antibacterial activity?
A1: this compound primarily targets the bacterial DNA polymerase DnaE1. []
Q2: How does this compound interact with DnaE1?
A2: this compound exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that this compound wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.
Q3: Does this compound's interaction with DnaE1 differ across bacterial species?
A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of this compound's antibacterial activity. []
Q4: Beyond its antibacterial activity, what other biological effects has this compound demonstrated?
A4: this compound A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, this compound A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []
Q5: Does this compound exhibit anticancer activity?
A5: Yes, research on a novel this compound A1 analog, 23-demethyl 8,13-deoxythis compound (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []
Q6: What is the specific molecular target of compound 9's anticancer activity?
A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []
Q7: What spectroscopic data is available for this compound A1?
A7: The research papers discuss using various spectroscopic techniques to characterize this compound A1 and its derivatives. These techniques include:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of this compound A1. [, , , , , , ]
- Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of this compound A1. [, ]
Q8: How do structural modifications impact the biological activity of this compound?
A8: Research on this compound analogs highlights the importance of specific structural features for its biological activity:
- Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for this compound's antibacterial activity. [, ]
- Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in this compound A1 yielded analogs with retained antibacterial activity. []
- Methylation: Removing the methyl group at the 23 position of this compound A1 to create 23-demethyl 8,13-deoxythis compound (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]
Q9: What is known about the biosynthesis of this compound A1?
A10: this compound A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []
Q10: Can metabolic engineering enhance this compound A1 production?
A10: Yes, research has demonstrated successful strategies for enhancing this compound A1 production in Nocardia sp. CS682:
- Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased this compound A1 production. []
- Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced this compound A1 production. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
